molecular formula C19H12Cl2F2N4O2 B605251 AIC-292 CAS No. 1187917-12-9

AIC-292

Cat. No.: B605251
CAS No.: 1187917-12-9
M. Wt: 437.2 g/mol
InChI Key: JPOJKNJIKXMZRB-UHFFFAOYSA-N
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Description

AIC-292 is a potent non-nucleosidic reverse transcriptase inhibitor primarily developed for the treatment of Human Immunodeficiency Virus (HIV) infections. It has shown efficacy against a broad spectrum of wild-type HIV-1 strains and retains activity against viruses harboring resistance-associated mutations .

Preparation Methods

The synthesis of AIC-292 involves the preparation of diarylpyrazole-imidazolidinone-carboxamide derivatives. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the pyrazole and imidazolidinone rings, followed by carboxamide formation .

For industrial production, the compound is typically synthesized in bulk under controlled conditions to ensure high purity and yield. The preparation method involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol and other solvents to achieve the desired concentration .

Chemical Reactions Analysis

AIC-292 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others, potentially altering its activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AIC-292 has several scientific research applications:

Mechanism of Action

AIC-292 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus, as it converts viral RNA into DNA, allowing it to integrate into the host genome. This compound binds to a specific site on the reverse transcriptase enzyme, preventing it from functioning properly and thereby inhibiting viral replication. The compound targets the enzyme’s active site and induces conformational changes that disrupt its activity .

Comparison with Similar Compounds

AIC-292 is unique among reverse transcriptase inhibitors due to its ability to retain activity against a wide range of resistance-associated mutations. Similar compounds include:

    Efavirenz: Another non-nucleosidic reverse transcriptase inhibitor, but with a different resistance profile.

    Nevirapine: Known for its use in combination therapy but less effective against certain resistant strains.

    Etravirine: Effective against some resistant strains but with a different mechanism of action.

This compound stands out due to its broad-spectrum activity and potential for once-daily dosing, making it a promising candidate for future HIV therapies .

Properties

CAS No.

1187917-12-9

Molecular Formula

C19H12Cl2F2N4O2

Molecular Weight

437.2 g/mol

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)pyrazole-3-carbonyl]imidazolidin-4-one

InChI

InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28)

InChI Key

JPOJKNJIKXMZRB-UHFFFAOYSA-N

SMILES

C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AIC-292;  AIC-292;  AIC-292

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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